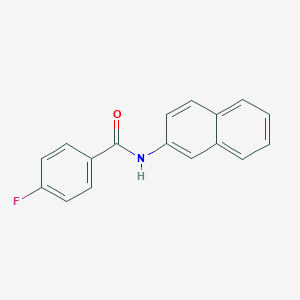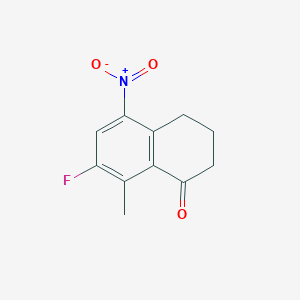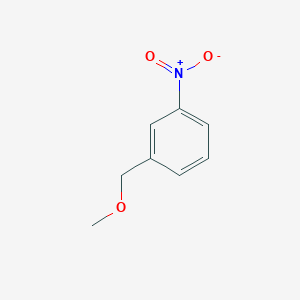
4-fluoro-N-naphthalen-2-ylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-fluoro-N-naphthalen-2-ylbenzamide, commonly known as FNA, is a chemical compound that has been extensively studied in the field of medicinal chemistry. It is a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for the breakdown of endocannabinoids in the body. Endocannabinoids are lipid signaling molecules that are involved in a wide range of physiological processes, including pain sensation, mood regulation, and immune function. By inhibiting FAAH, FNA can increase the levels of endocannabinoids in the body, which has potential therapeutic applications for a variety of conditions.
作用机制
The mechanism of action of FNA is based on its ability to inhibit 4-fluoro-N-naphthalen-2-ylbenzamide, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting 4-fluoro-N-naphthalen-2-ylbenzamide, FNA can increase the levels of endocannabinoids, which can activate cannabinoid receptors in the body. This activation can lead to a variety of physiological effects, including pain relief, anti-inflammatory effects, and mood regulation.
Biochemical and Physiological Effects:
FNA has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the levels of anti-inflammatory cytokines, such as IL-10. FNA has also been shown to reduce the levels of oxidative stress markers, such as malondialdehyde, and to increase the levels of antioxidant enzymes, such as superoxide dismutase. In addition, FNA has been shown to have analgesic, anxiolytic, and antidepressant effects.
实验室实验的优点和局限性
FNA has several advantages for lab experiments. It is a potent and selective inhibitor of 4-fluoro-N-naphthalen-2-ylbenzamide, which makes it a valuable tool for studying the endocannabinoid system. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, there are also some limitations to using FNA in lab experiments. It has a relatively short half-life in vivo, which can make it difficult to achieve sustained effects. In addition, its effects may be influenced by other factors, such as the presence of other cannabinoids or endocannabinoids.
未来方向
There are several future directions for research on FNA. One area of interest is in the development of novel analogs of FNA that may have improved pharmacological properties. Another area of interest is in the exploration of FNA's potential in the treatment of other conditions, such as inflammatory bowel disease, multiple sclerosis, and epilepsy. Finally, there is also interest in the development of new methods for delivering FNA, such as transdermal patches or inhalation devices, which may improve its efficacy and reduce side effects.
Conclusion:
In conclusion, FNA is a potent and selective inhibitor of 4-fluoro-N-naphthalen-2-ylbenzamide that has potential therapeutic applications for a variety of conditions. Its mechanism of action is based on its ability to increase the levels of endocannabinoids in the body, which can activate cannabinoid receptors and lead to a variety of physiological effects. While there are some limitations to using FNA in lab experiments, it remains a valuable tool for studying the endocannabinoid system and exploring its potential therapeutic applications. Further research is needed to fully understand the pharmacological properties of FNA and its potential in the treatment of various conditions.
合成方法
The synthesis of FNA involves several steps, starting with the reaction of 2-naphthol with 4-fluorobenzoyl chloride to form 4-fluoro-N-(naphthalen-2-yl)benzamide. This intermediate is then treated with a reducing agent to yield FNA. The synthesis of FNA has been optimized over the years, and several modifications have been made to improve the yield and purity of the compound.
科学研究应用
FNA has been extensively studied in the field of medicinal chemistry, and its potential therapeutic applications have been explored in a variety of preclinical and clinical studies. One of the most promising areas of research is in the treatment of pain. FNA has been shown to be effective in reducing pain in animal models of neuropathic pain, inflammatory pain, and cancer pain. It has also been investigated for its potential in the treatment of anxiety, depression, and addiction.
属性
CAS 编号 |
198879-92-4 |
|---|---|
产品名称 |
4-fluoro-N-naphthalen-2-ylbenzamide |
分子式 |
C17H12FNO |
分子量 |
265.28 g/mol |
IUPAC 名称 |
4-fluoro-N-naphthalen-2-ylbenzamide |
InChI |
InChI=1S/C17H12FNO/c18-15-8-5-13(6-9-15)17(20)19-16-10-7-12-3-1-2-4-14(12)11-16/h1-11H,(H,19,20) |
InChI 键 |
MZDLEURDVMYHAR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)F |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=CC=C(C=C3)F |
同义词 |
4-FLUORO-2-NAPHTHALENYL-BENZAMIDE |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[2-(1H-indol-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B180801.png)



![4-[2-(Morpholin-4-yl)ethoxy]phenol](/img/structure/B180811.png)
